4-bromo-N-{4-[(2-cyclohexylidenehydrazinyl)carbonyl]phenyl}benzamide
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Overview
Description
4-BROMO-N~1~-{4-[(2-CYCLOHEXYLIDENHYDRAZINO)CARBONYL]PHENYL}BENZAMIDE is a complex organic compound characterized by its brominated benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N~1~-{4-[(2-CYCLOHEXYLIDENHYDRAZINO)CARBONYL]PHENYL}BENZAMIDE typically involves multi-step organic reactions. One common method includes the bromination of a benzamide precursor followed by the introduction of the cyclohexylidenhydrazino group through a series of condensation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N~1~-{4-[(2-CYCLOHEXYLIDENHYDRAZINO)CARBONYL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized benzamides.
Scientific Research Applications
4-BROMO-N~1~-{4-[(2-CYCLOHEXYLIDENHYDRAZINO)CARBONYL]PHENYL}BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-BROMO-N~1~-{4-[(2-CYCLOHEXYLIDENHYDRAZINO)CARBONYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(2-hydroxybenzoyl)benzamide
- 4-Bromo-N-(4-hydroxyphenyl)benzamide
- 2-Bromo-N-(4-methylbenzyl)benzamide
Uniqueness
4-BROMO-N~1~-{4-[(2-CYCLOHEXYLIDENHYDRAZINO)CARBONYL]PHENYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H20BrN3O2 |
---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
4-[(4-bromobenzoyl)amino]-N-(cyclohexylideneamino)benzamide |
InChI |
InChI=1S/C20H20BrN3O2/c21-16-10-6-14(7-11-16)19(25)22-17-12-8-15(9-13-17)20(26)24-23-18-4-2-1-3-5-18/h6-13H,1-5H2,(H,22,25)(H,24,26) |
InChI Key |
OWWQFFQFYGKXMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)CC1 |
Origin of Product |
United States |
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